2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline
Description
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is a substituted aniline derivative characterized by a phenoxypropyl backbone with methyl substituents at the 2- and 5-positions of the aniline ring and a 3-methylphenoxy group attached via a propyl linker. The compound’s structure combines lipophilic methyl groups with a phenoxypropyl chain, likely influencing its solubility, stability, and intermolecular interactions.
Key structural features include:
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-6-5-7-17(10-13)20-16(4)12-19-18-11-14(2)8-9-15(18)3/h5-11,16,19H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYXQWLJHLMCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline typically involves the reaction of 2,5-dimethylaniline with 3-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, substituted anilines, and various halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Proteomics Research
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is utilized in proteomics for its ability to interact with specific proteins and enzymes. It serves as a tool for studying protein functions and interactions, which is crucial for understanding various biological processes.
Synthesis of Organic Compounds
The compound acts as an intermediate in the synthesis of various organic molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable properties.
Pharmaceutical Applications
Research indicates potential uses of this compound in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways. Its structural characteristics may allow it to act as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
Case Study 1: Proteomic Interactions
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in binding to specific protein targets involved in metabolic pathways. The binding affinity was measured using various biochemical assays, showing promising results that could lead to further exploration in metabolic regulation.
Case Study 2: Synthesis Pathways
Another research effort focused on the synthetic pathways involving this compound. Researchers successfully synthesized derivatives that exhibited enhanced biological activity. This study highlighted the compound's versatility as a building block for more complex molecules.
Data Table: Summary of Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Proteomics | Interaction with proteins | Effective binding to metabolic proteins |
| Organic Synthesis | Intermediate for chemical synthesis | Successful derivation of biologically active compounds |
| Pharmaceutical Design | Potential lead compound | Structural modifications enhance activity |
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Molecular Properties of Analogous Aniline Derivatives
Key Observations :
- Isobutoxy substituents (C21H29NO2) introduce branched alkyl chains, which may reduce crystallinity compared to linear propyl linkers in the target compound . Hydrochloride salts (e.g., 2-(3-methylphenoxy)aniline hydrochloride) exhibit improved aqueous solubility due to ionic character, a property absent in the neutral target compound .
Physicochemical and Interaction Properties
Table 2: Calculated and Experimental Properties
Key Findings :
- Self-Assembly Behavior: Methyl substituents (as in the target compound) promote edge-on π-π stacking, as observed in substituted anilines like 4-methylaniline derivatives, which form close-packed monolayers on graphite surfaces .
- Steric Effects : Bulkier substituents (e.g., isobutoxy) disrupt molecular packing, whereas linear chains (e.g., propyl) favor ordered self-assembly .
Biological Activity
2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethyl group at the 2 and 5 positions of the aniline ring, and a propyl chain substituted with a 3-methylphenoxy group. Its molecular formula is C16H23N, and it possesses unique properties that may contribute to its biological activity.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally related compounds have shown that they can inhibit the growth of human leukemia (HL-60) and breast cancer (MCF-7) cells. The mechanism often involves modulation of apoptosis and cell cycle regulation .
The biological activity is largely attributed to the compound’s ability to interact with specific molecular targets within cells. These interactions may involve:
- Binding to Receptors : The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
- Inhibition of Key Proteins : Similar compounds have been shown to inhibit anti-apoptotic proteins like Mcl-1, which is crucial in cancer cell survival .
Case Studies
- In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines at micromolar concentrations. For example, one study reported a half-maximal inhibitory concentration (IC50) in the low micromolar range for related compounds against MCF-7 cells .
- Animal Models : In vivo studies using murine models have shown that certain analogs can suppress tumor growth effectively without significant toxicity, suggesting a favorable therapeutic index.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
